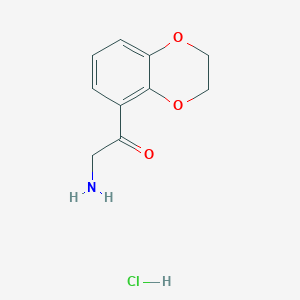
2-Amino-1-(2,3-dihydro-1,4-benzodioxin-5-yl)ethan-1-one hydrochloride
概要
説明
2-Amino-1-(2,3-dihydro-1,4-benzodioxin-5-yl)ethan-1-one hydrochloride is a chemical compound that features a benzodioxane ring structure
準備方法
The synthesis of 2-Amino-1-(2,3-dihydro-1,4-benzodioxin-5-yl)ethan-1-one hydrochloride can be achieved through several methods. One notable method involves the anodic oxidation of hydroxytyrosol in an acetonitrile/dimethylsulfoxide solvent mixture. This process generates o-quinone intermediates, which then undergo cycloaddition reactions with tertiary enamines to form the desired benzodioxane derivatives . Another method involves the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media, followed by further treatment with alkyl or aralkyl halides in the presence of lithium hydride as a base .
化学反応の分析
2-Amino-1-(2,3-dihydro-1,4-benzodioxin-5-yl)ethan-1-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
科学的研究の応用
2-Amino-1-(2,3-dihydro-1,4-benzodioxin-5-yl)ethan-1-one hydrochloride has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory activities.
Organic Synthesis: It serves as an intermediate in the synthesis of various bioactive molecules and pharmaceutical compounds.
Biological Studies: The compound’s effects on biological pathways and its potential as a drug candidate are subjects of ongoing research.
作用機序
The mechanism of action of 2-Amino-1-(2,3-dihydro-1,4-benzodioxin-5-yl)ethan-1-one hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways. Additionally, its anti-inflammatory effects are linked to the inhibition of cyclooxygenase enzymes .
類似化合物との比較
2-Amino-1-(2,3-dihydro-1,4-benzodioxin-5-yl)ethan-1-one hydrochloride can be compared with other benzodioxane derivatives such as:
2-Aminomethyl-1,4-benzodioxane: This compound shares a similar core structure but differs in its functional groups, leading to distinct chemical and biological properties.
Prosympal, Dibozane, Piperoxan, and Doxazosin: These compounds also contain the benzodioxane motif and are used in various therapeutic applications. The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities.
生物活性
2-Amino-1-(2,3-dihydro-1,4-benzodioxin-5-yl)ethan-1-one hydrochloride (CAS Number: 35970-31-1) is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including enzyme inhibition studies, pharmacological properties, and relevant case studies.
The compound's molecular weight is approximately 229.66 g/mol, and it has a logP value of 2.1015, indicating moderate lipophilicity which may influence its bioavailability and interaction with biological membranes .
| Property | Value |
|---|---|
| Molecular Weight | 229.66 g/mol |
| LogP | 2.1015 |
| Chemical Structure | Chemical Structure |
Enzyme Inhibition Studies
Recent research has highlighted the enzyme inhibitory potential of compounds containing the benzodioxane moiety. Notably, studies have shown that derivatives of 2-amino-1-(2,3-dihydro-1,4-benzodioxin) exhibit significant inhibitory activity against various enzymes.
Key Findings:
- α-Glucosidase Inhibition : Compounds similar to 2-amino-1-(2,3-dihydro-1,4-benzodioxin) have demonstrated substantial inhibitory effects on yeast α-glucosidase, which is crucial for managing postprandial blood glucose levels in diabetes .
- Acetylcholinesterase (AChE) Inhibition : While the inhibitory effect on AChE was weaker compared to α-glucosidase, it still suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease .
Pharmacological Applications
The biological activities associated with the benzodioxane structure suggest a range of pharmacological applications:
- Antidiabetic Agents : The ability to inhibit α-glucosidase positions this compound as a candidate for antidiabetic therapies.
- Neuroprotective Effects : Given its interaction with AChE, there is potential for developing treatments aimed at neurodegenerative conditions.
Study on Enzyme Inhibition
In a study published in Brazilian Journal of Pharmaceutical Sciences, researchers synthesized several sulfonamide derivatives incorporating the benzodioxane moiety and tested their enzyme inhibitory activities. The results indicated that many of these derivatives exhibited promising anti-diabetic and neuroprotective effects through their action on α-glucosidase and AChE .
Comparative Modeling Study
Another investigation focused on the structure-activity relationships (SAR) of CDK9 inhibitors related to the benzodioxane framework. This study utilized molecular docking techniques to predict binding affinities and interactions within active sites of target enzymes, further supporting the therapeutic potential of compounds like 2-amino-1-(2,3-dihydro-1,4-benzodioxin) .
特性
IUPAC Name |
2-amino-1-(2,3-dihydro-1,4-benzodioxin-5-yl)ethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3.ClH/c11-6-8(12)7-2-1-3-9-10(7)14-5-4-13-9;/h1-3H,4-6,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZEPIKAXTCHOFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=CC=C2O1)C(=O)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















